molecular formula C29H28FN3O3 B2782459 (4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone CAS No. 866845-07-0

(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone

Cat. No. B2782459
CAS RN: 866845-07-0
M. Wt: 485.559
InChI Key: VHIGYYQQFAHKBA-UHFFFAOYSA-N
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Description

“(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone” is a complex organic compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The antimicrobial potential of certain compounds was improved due to the presence of two –Cl groups on the benzimidazole nucleus as well as a 4-fluorophenyl group at the m-position of the quinoline nucleus .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline nucleus that is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the synthesis and evaluation of quinolone derivatives, similar in structure to the compound , for their antibacterial properties. For instance, Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones and evaluated their antifungal and antibacterial activities, highlighting the potential of these compounds in treating microbial infections (Patel & Patel, 2010).

Anticancer Properties

The compound's potential in cancer research is demonstrated through its structural relation to molecules investigated for antitumor activities. Zhi-hua Tang and W. Fu (2018) synthesized a compound by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, showing distinct inhibition on the proliferation of several cancer cell lines, indicating the relevance of such structures in developing anticancer therapies (Tang & Fu, 2018).

Mechanism of Action

The mechanism of action of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22/h4-11,16-18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIGYYQQFAHKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(4-Fluorophenyl)piperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone

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